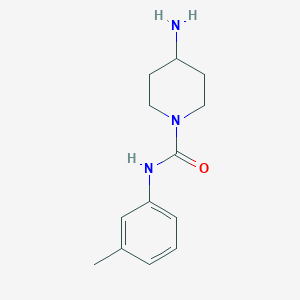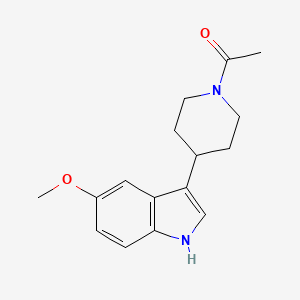
3-(1-Acetyl-4-piperidyl)-5-methoxyindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Acetyl-4-piperidyl)-5-methoxyindole, also known as 5-MeO-DIPT, is a synthetic tryptamine derivative that belongs to the family of serotonergic hallucinogens. It was first synthesized in 1989 by Alexander Shulgin, a psychopharmacologist who was interested in exploring the psychoactive properties of various chemicals. Since then, 5-MeO-DIPT has gained popularity as a recreational drug due to its ability to induce euphoria, altered perception, and hallucinations. However,
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves the condensation of 1-acetyl-4-piperidone with 5-methoxyindole in the presence of a dehydrating agent.
Starting Materials
1-acetyl-4-piperidone, 5-methoxyindole, Dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride)
Reaction
1. Dissolve 1-acetyl-4-piperidone and 5-methoxyindole in a suitable solvent (e.g. dichloromethane, chloroform)., 2. Add a dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride) dropwise to the reaction mixture while stirring at room temperature., 3. Heat the reaction mixture under reflux for several hours., 4. Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water., 5. Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., 6. Dry the organic layer over anhydrous sodium sulfate and filter., 7. Concentrate the filtrate under reduced pressure to obtain the crude product., 8. Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product.
Wirkmechanismus
The exact mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is located in the brain and is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 3-(1-Acetyl-4-piperidyl)-5-methoxyindole leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the euphoric and hallucinogenic effects of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole are similar to those of other serotonergic hallucinogens. These effects include altered perception, changes in mood and thought patterns, and hallucinations. In addition, 3-(1-Acetyl-4-piperidyl)-5-methoxyindole has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Acetyl-4-piperidyl)-5-methoxyindole in laboratory experiments is its ability to selectively activate the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the recreational use of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole and its potential for abuse and toxicity limit its usefulness as a research tool.
Zukünftige Richtungen
There are several future directions for research involving 3-(1-Acetyl-4-piperidyl)-5-methoxyindole. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of research is the development of selective agonists and antagonists of the 5-HT2A receptor, which could be used to treat a variety of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole and its potential for abuse and toxicity.
Wissenschaftliche Forschungsanwendungen
3-(1-Acetyl-4-piperidyl)-5-methoxyindole has been used in several scientific studies to investigate its mechanism of action and potential therapeutic applications. One study found that 3-(1-Acetyl-4-piperidyl)-5-methoxyindole acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This suggests that 3-(1-Acetyl-4-piperidyl)-5-methoxyindole may have potential as a treatment for mood disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJATUMJNKXDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Acetyl-4-piperidyl)-5-methoxyindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



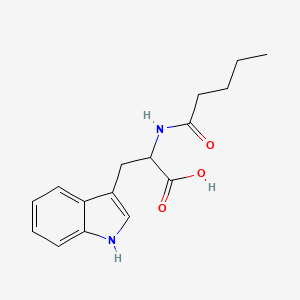
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
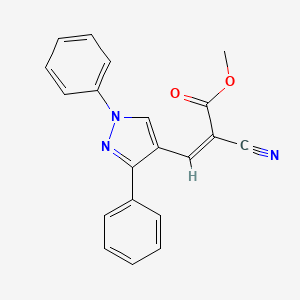
![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
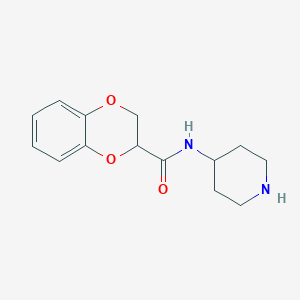
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)
![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)
